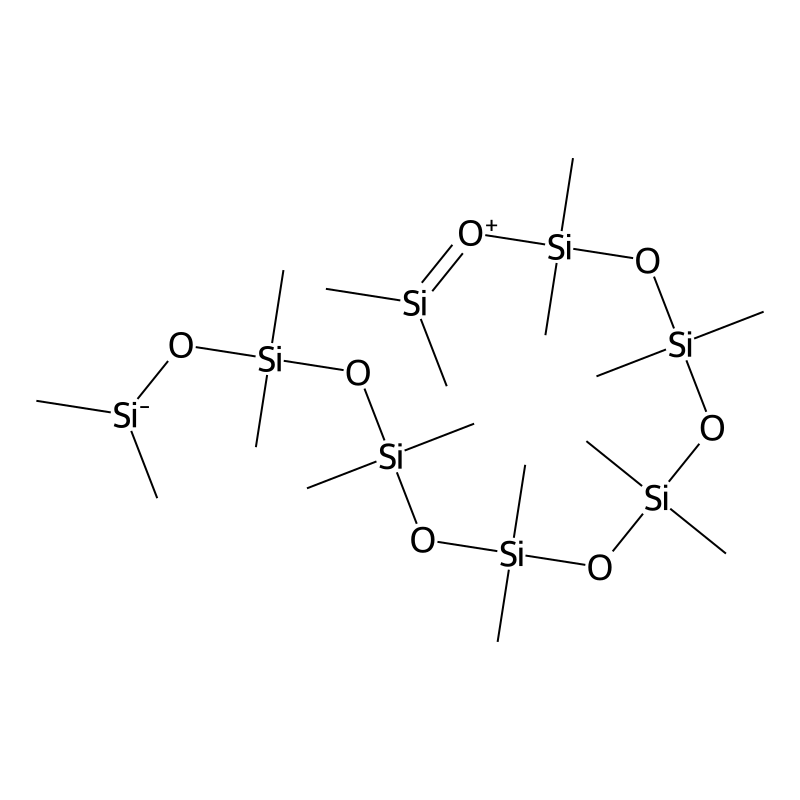

1,1,3,3,5,5,7,7,9,9,11,11,13,13,15,15-Hexadecamethyloctasiloxane

Content Navigation

CAS Number

Product Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

1,1,3,3,5,5,7,7,9,9,11,11,13,13,15,15-Hexadecamethyloctasiloxane is a siloxane compound characterized by a long chain of alternating silicon and oxygen atoms. Its molecular formula is , and it features a unique structure that includes multiple methyl groups attached to the silicon atoms. This configuration contributes to its physical properties and potential applications in various fields, including materials science and biomedicine.

- Hydrolysis: Siloxanes can hydrolyze in the presence of water to form silanols.

- Condensation: Under acidic or basic conditions, siloxanes can condense to form larger siloxane polymers.

- Functionalization: The methyl groups can be replaced or modified through various organic reactions, allowing for the introduction of different functional groups.

These reactions are essential for tailoring the properties of the compound for specific applications.

The synthesis of 1,1,3,3,5,5,7,7,9,9,11,11,13,13,15,15-Hexadecamethyloctasiloxane typically involves:

- Ring-opening polymerization: This method utilizes cyclic siloxanes as starting materials. By applying heat and catalysts (such as tin octoate), the cyclic structures open up and polymerize into linear or branched siloxane chains.

- Direct synthesis from chlorosilanes: Reacting chlorosilanes with alcohols under controlled conditions can yield various siloxane compounds.

Both methods allow for precise control over the molecular weight and structure of the resulting siloxane.

1,1,3,3,5,5,7,7,9,9,11,11,13,13,15,15-Hexadecamethyloctasiloxane finds applications in:

- Lubricants: Due to its low viscosity and thermal stability.

- Foaming agents: Used in various industrial processes.

- Cosmetics: As a conditioning agent due to its smooth texture and moisture retention properties.

- Medical devices: Potential use in coatings that require biocompatibility .

Interaction studies involving 1,1,3,3,5,5,7,7,9,9,11,11,13,13,15,15-Hexadecamethyloctasiloxane focus on its compatibility with biological systems and other materials. These studies often evaluate:

- Biocompatibility: Assessing how the compound interacts with biological tissues.

- Chemical stability: Understanding how it behaves in different environmental conditions and its interactions with other chemicals.

Such studies are crucial for applications in medical devices and consumer products.

Several compounds share structural similarities with 1,1,3,3,5,5,7,7,9,9,,11,,11,,13,,13,,15,,15-Hexadecamethyloctasiloxane. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Hexadecamethylcyclooctasiloxane | Cyclic Siloxane | More compact structure; used primarily in lubricants |

| Octamethylcyclotetrasiloxane | Cyclic Siloxane | Shorter chain; known for high thermal stability |

| Decamethylcyclopentasiloxane | Cyclic Siloxane | Used in specialty applications due to unique properties |

| 1-Octamethylcyclotetrasiloxane | Cyclic Siloxane | Exhibits different viscosity characteristics |

While these compounds share similar siloxane backbones or structures with methyl substitutions that provide low surface tension and high thermal stability characteristics , 1,,1,,3,,3,,5,,5,,7,,7,,9,,9,,11,,11,,13,,13,,15,,15-Hexadecamethyloctasiloxane stands out due to its specific chain length and functional groups that allow for diverse applications across industries.

- The unique structure of 1,,1,,3,,3,,5,,5,,7,,7,,9,,9,,11,,11,,13,,13,,15,,15-Hexadecamethyloctasiloxane allows it to serve multiple roles in industrial and biomedical applications.

- Its synthesis methods enable customization for specific uses.

- Ongoing research into its biological activity and interactions will further clarify its potential applications.

The hydrolysis-condensation kinetics of 1,1,3,3,5,5,7,7,9,9,11,11,13,13,15,15-hexadecamethyloctasiloxane formation involve complex multi-step mechanisms that are crucial for understanding cage structure development. The kinetic parameters governing these processes have been extensively studied through experimental and theoretical approaches.

Hydrolysis Mechanism and Rate Constants

The hydrolysis of alkoxysilanes proceeds through nucleophilic attack of water molecules on silicon centers, following a mechanism that exhibits second-order kinetics with respect to water concentration [1] [2]. For siloxane systems, the activation energy for hydrolysis reactions typically ranges from 68-107 kJ/mol, with the lower values corresponding to base-catalyzed conditions [3] [2]. The rate-limiting step under water-deficient conditions is the heterofunctional condensation reaction, which exhibits significantly higher activation barriers compared to homofunctional condensation [2].

Condensation Kinetics and Thermodynamic Parameters

The condensation phase involves the formation of siloxane bonds through elimination of water or alcohol molecules. Experimental studies have demonstrated that the condensation reaction follows first-order kinetics with respect to silanol concentration [1] [4]. The thermodynamic parameters for condensation reactions show that heterofunctional condensation is characterized by negative enthalpy values, making it thermodynamically favorable under specific conditions [2].

Temperature-Dependent Reaction Rates

Temperature exerts a profound influence on both hydrolysis and condensation rates. Studies on related siloxane systems have shown that thermal decomposition becomes observable at temperatures above 240°C, with decomposition rates increasing exponentially with temperature [5] [6]. The thermal stability limit for octasiloxane frameworks is approximately 220-240°C, above which significant structural rearrangement occurs [7] [5].

Cage Formation Mechanisms

The formation of octasiloxane cage structures involves a complex interplay between hydrolysis and condensation reactions. Theoretical investigations using density functional theory have revealed that cage formation proceeds through intermediate silanol species that undergo intramolecular condensation [8] [9]. The cyclization mechanism involves bond interchange processes with activation energies ranging from 72-82 kcal/mol for eight-membered ring products [8].

Substituent Effects on Steric-Directed Cyclization Pathways

The influence of substituent groups on cyclization pathways represents a critical aspect of octasiloxane synthesis, where steric factors play a decisive role in determining product distribution and reaction efficiency.

Steric Hindrance and Cyclization Selectivity

Steric effects fundamentally govern the competition between different cyclization pathways. Experimental evidence demonstrates that bulky substituents significantly retard cyclization rates due to increased steric congestion during the transition state formation [10] [11]. The steric energy analysis reveals that bulkier substituents result in higher activation barriers, with differences of up to 20 kcal/mol observed between methyl and phenyl-substituted systems [11].

Mechanistic Pathways and Substituent Influence

The cyclization mechanism exhibits distinct pathways depending on the nature of substituents. For systems with minimal steric hindrance, such as hydrogen or methyl groups, cage formation proceeds rapidly through direct intramolecular condensation [12] [13]. Conversely, phenyl-substituted systems demonstrate a preference for linear polymer formation due to the substantial steric hindrance that impedes ring closure [14] [15].

Electronic Effects and Reactivity

Beyond steric considerations, electronic effects of substituents significantly influence reactivity patterns. Electron-donating substituents enhance the nucleophilicity of silanol groups, facilitating condensation reactions, while electron-withdrawing groups reduce reactivity [10] [1]. The combination of steric and electronic effects determines the overall reaction profile and product selectivity.

Kinetic Analysis of Substituent Effects

Quantitative kinetic studies have established that the rate of cyclization decreases in the order: Si-H > Si-Me > Si-OEt > Si-Ph, corresponding to increasing steric bulk [1] [14]. The activation energies for cyclization show a linear correlation with the steric parameter of substituents, providing a predictive framework for designing synthetic strategies.

Alkaline-Mediated Rearrangement of Octasiloxane Frameworks

Alkaline conditions provide a powerful synthetic tool for promoting octasiloxane framework rearrangement through the generation of nucleophilic siloxanolate intermediates.

Base-Catalyzed Rearrangement Mechanisms

Under alkaline conditions, siloxane frameworks undergo rearrangement through the formation of siloxanolate anions (Si-O⁻), which serve as nucleophilic centers for subsequent condensation reactions [3] [16]. The mechanism involves initial deprotonation of silanol groups, followed by nucleophilic attack on silicon centers to form new siloxane bonds [17] [3].

Catalyst Selection and Optimization

Different alkaline catalysts exhibit varying efficiencies in promoting octasiloxane rearrangement. Sodium hydroxide (NaOH) demonstrates effectiveness at concentrations of 0.05-0.5 wt% with activation energies of approximately 68 kJ/mol [3]. Tetramethylammonium hydroxide (TMAOH) shows particular selectivity for cage formation, enabling the synthesis of specific octasiloxane structures under mild conditions [14] [18].

Reaction Conditions and Kinetic Parameters

The optimal temperature range for alkaline-mediated rearrangement is 60-110°C, where the reaction rate achieves maximum efficiency without significant thermal decomposition [3]. The reaction kinetics follow a complex pattern where the rate initially increases with base concentration but decreases at higher concentrations due to the formation of less reactive dibasic siloxanolates [3].

Mechanistic Insights and Structural Control

Recent studies have revealed that the alkaline-mediated rearrangement proceeds through a series of equilibrium processes involving ring-opening and ring-closing reactions [19] [20]. The selectivity for cage versus linear structures can be controlled through careful manipulation of reaction conditions, including temperature, concentration, and catalyst choice [19] [14].

Thermodynamic Considerations

The thermodynamic driving force for alkaline-mediated rearrangement arises from the stabilization of siloxanolate intermediates and the entropy gain associated with framework reorganization [3] [16]. The equilibrium position favors more thermodynamically stable cage structures, particularly under dilute conditions where intermolecular interactions are minimized [19] [20].

Dates

Explore Compound Types